molecular formula C18H22O4 B14186774 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)- CAS No. 834867-19-5

2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)-

Cat. No.: B14186774
CAS No.: 834867-19-5
M. Wt: 302.4 g/mol
InChI Key: SQPOFNZMJJOVGO-UHFFFAOYSA-N
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Description

2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with methoxy groups and a propenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by methoxylation. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalytic processes and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-
  • α-Methyl-2-naphthalenemethanol
  • 2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-

Uniqueness

2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

834867-19-5

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

(3-but-3-en-2-yl-4,5,8-trimethoxynaphthalen-2-yl)methanol

InChI

InChI=1S/C18H22O4/c1-6-11(2)16-12(10-19)9-13-14(20-3)7-8-15(21-4)17(13)18(16)22-5/h6-9,11,19H,1,10H2,2-5H3

InChI Key

SQPOFNZMJJOVGO-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=C(C2=C(C=CC(=C2C=C1CO)OC)OC)OC

Origin of Product

United States

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